REACTION_CXSMILES
|
[Na].[O:2]=[C:3]([N:17]1[CH2:22][CH2:21][N:20]2[C:23]([C:26]([F:29])([F:28])[F:27])=[N:24][N:25]=[C:19]2[CH2:18]1)[CH2:4][C:5](=[O:16])[CH2:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:8]=1[F:15].[BH4-].[Na+].[NH4+].[Cl-]>CO.C1COCC1>[OH:16][CH:5]([CH2:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:8]=1[F:15])[CH2:4][C:3]([N:17]1[CH2:22][CH2:21][N:20]2[C:23]([C:26]([F:29])([F:28])[F:27])=[N:24][N:25]=[C:19]2[CH2:18]1)=[O:2] |f:2.3,4.5,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(CC1=C(C=C(C(=C1)F)F)F)=O)N1CC=2N(CC1)C(=NN2)C(F)(F)F
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-4 (± 74) °C
|
Type
|
CUSTOM
|
Details
|
It was stirred at −78 to 70° C. for 3-4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
EXTRACTION
|
Details
|
Product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the product
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
OC(CC(=O)N1CC=2N(CC1)C(=NN2)C(F)(F)F)CC2=C(C=C(C(=C2)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |